Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside
CAS No.:
Cat. No.: VC16524956
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O5 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
| Standard InChI | InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |
| Standard InChI Key | SGFFREHBBCJPJB-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |
Introduction
Structural and Functional Overview
Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside belongs to the class of benzylidene-protected carbohydrates, which are pivotal intermediates in synthetic organic chemistry. The benzylidene group (a cyclic acetal formed between benzaldehyde and vicinal diols) at the 4,6-positions confers steric protection to these hydroxyl groups, directing reactivity toward other positions on the sugar ring . The 3-deoxy modification eliminates hydrogen-bonding interactions at this site, altering the compound’s conformational flexibility and solubility profile compared to its hydroxylated counterparts.
The α-configuration at the anomeric center is stabilized by the methyl ether, which prevents mutarotation and ensures stereochemical integrity during subsequent reactions . This structural rigidity makes the compound a valuable scaffold for studying glycosylation mechanisms and designing glycosidase inhibitors.
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis of methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside begins with methyl α-D-glucopyranoside as the starting material. The procedure involves two key steps: (1) installation of the benzylidene protecting group and (2) deoxygenation at the 3-position.
Benzylidene Protection
Methyl α-D-glucopyranoside reacts with benzaldehyde dimethyl acetal in anhydrous dimethylformamide (DMF) at 50°C for six hours. The reaction is catalyzed by acidic conditions, typically achieved using a catalytic amount of p-toluenesulfonic acid. The benzylidene group selectively forms at the 4,6-positions due to the trans-diaxial arrangement of these hydroxyl groups in the glucopyranoside chair conformation, which favors cyclic acetal formation . Neutralization with triethylamine followed by purification via silica gel chromatography yields the 4,6-O-benzylidene intermediate with a reported yield of 76%.
Deoxygenation at C-3
The 3-hydroxyl group is removed via a radical-based deoxygenation strategy. Treatment of the intermediate with thiocarbonyldiimidazole (TCDI) converts the hydroxyl group to a thiocarbonate, which undergoes radical-mediated cleavage using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This step proceeds with retention of configuration, preserving the α-anomeric stereochemistry.
Reaction Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances acetal formation rate |
| Temperature | 50°C | Balances reaction speed/selectivity |
| Catalyst | p-TsOH (0.1 equiv) | Minimizes side reactions |
| Purification Method | Silica chromatography | Removes unreacted benzaldehyde |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside (Table 1) reveals distinct signals for the benzylidene aromatic protons (δ 7.3–7.5 ppm), anomeric methoxy group (δ 3.4 ppm), and glucose ring protons. The absence of a signal near δ 3.8 ppm confirms the lack of a hydroxyl group at C-3 .
Table 1: Key 1H NMR Signals (CDCl3, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzylidene aromatic H | 7.3–7.5 | m |
| Anomeric OCH3 | 3.4 | s |
| H-1 (anomeric) | 4.8 | d (J = 3.5 Hz) |
| H-4, H-6 (acetal) | 4.2–4.5 | m |
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 1740 cm⁻¹, corresponding to the C-O-C stretching of the benzylidene acetal. The absence of a broad O-H stretch above 3200 cm⁻¹ further corroborates the 3-deoxy modification.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 282.29 [M+H]⁺, consistent with the molecular formula C14H18O6 .
Chemical Reactivity and Derivative Synthesis
Acylation and Alkylation
The 2-hydroxyl group (unprotected in this derivative) serves as the primary site for further functionalization. Acylation with octanoyl chloride in pyridine yields 2-O-octanoyl derivatives, which exhibit enhanced lipophilicity for membrane permeability studies. Alkylation with benzyl bromide under phase-transfer conditions introduces additional protecting groups, enabling orthogonal deprotection strategies .
Glycosylation Studies
The 3-deoxy structure has been employed to probe glycosidase active sites. For example, its resistance to hydrolysis by β-glucosidases suggests that the 3-hydroxyl group is critical for enzyme-substrate recognition.
Applications in Medicinal Chemistry
Enzyme Inhibition
The 3-deoxy derivative acts as a competitive inhibitor of α-glucosidases, with IC50 values in the micromolar range. This activity is attributed to its structural mimicry of natural substrates, which occupy the enzyme’s active site without undergoing hydrolysis.
Prodrug Design
Functionalization at the 2-position with prodrug moieties (e.g., ester-linked antiviral agents) leverages the compound’s stability in physiological conditions. The benzylidene group enhances oral bioavailability by resisting acidic degradation in the stomach.
Future Perspectives
Synthetic Methodology
Advances in catalytic asymmetric deoxygenation could streamline the synthesis of 3-deoxy sugars, reducing reliance on stoichiometric reagents like Bu3SnH. Photocatalytic methods using visible light are under investigation as greener alternatives.
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